Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H16ClN3O4S. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then reacted with hydrogen peroxide and sodium hydroxide to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The carboxamide undergoes Hofmann rearrangement in the presence of PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (cyanomethyl)carbamate: Another tert-butyl carbamate derivative with different functional groups.
N-tert-Butoxycarbonyl)-4-iodoaniline: A similar compound with an iodine substituent instead of a chlorosulfonyl group.
Uniqueness
Tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and makes it valuable in specific synthetic applications. Its ability to undergo various chemical reactions and form stable intermediates is a key feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(4-chlorosulfonylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O4S/c1-10(2,3)18-9(15)12-4-5-14-7-8(6-13-14)19(11,16)17/h6-7H,4-5H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIFZUGGIDBCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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